molecular formula C18H22N4O4S B2419295 5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-88-6

5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2419295
CAS No.: 851809-88-6
M. Wt: 390.46
InChI Key: GQVMITCWFNYDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to target dna and Topoisomerase 1 , a crucial enzyme involved in DNA replication and transcription.

Mode of Action

It’s suggested that it might function as a dna synthesis inhibitor . This means it could potentially interfere with the process of DNA replication, thereby inhibiting cell division and growth.

Biochemical Pathways

Given its potential role as a dna synthesis inhibitor , it could impact the DNA replication pathway, leading to cell cycle arrest and apoptosis.

Result of Action

As a potential dna synthesis inhibitor , it could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cells.

Biological Activity

5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of thiazole derivatives, known for their diverse medicinal properties, including anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human breast cancer (MCF-7) and colon cancer (HCT116) cells, showing IC50 values in the micromolar range .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies have shown that the compound exhibits activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the triazole ring may contribute to its ability to interfere with nucleic acid synthesis and cellular signaling pathways.

Study 1: Anticancer Evaluation

A recent study evaluated a series of thiazole derivatives for their anticancer properties. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of annexin V-positive cells after treatment with the compound .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-7 (breast cancer)10
AnticancerHCT116 (colon cancer)15
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit promising anticancer activity. A notable study conducted by the National Cancer Institute evaluated the antitumor activity of various derivatives related to this compound against 60 cancer cell lines, including leukemia and breast cancer. Results showed significant antineoplastic activity, suggesting that structural modifications could enhance efficacy against specific cancer types.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 (μM)Notes
This compoundMDA-MB-468 (breast cancer)0.5High efficacy observed
Other derivativesVarious (60 lines)VariesBroad spectrum activity

The mechanism of action is not fully elucidated but may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. The triazole moiety is associated with antifungal and antibacterial activities. Research indicates that derivatives similar to this compound exhibit potent antibacterial effects against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerEffective against multiple cancer types
AntimicrobialExhibits activity against bacteria and fungi
Anti-inflammatoryPotential for reducing inflammation

Other Pharmacological Effects

Beyond its anticancer and antimicrobial properties, compounds related to this structure have shown promise in anti-inflammatory applications. The unique structural features enable interactions with various biological targets, making it a candidate for further pharmacological exploration.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antitumor Assessment : In vitro studies demonstrated varying degrees of cytotoxicity against cancer cell lines. Specific substitutions on the phenyl ring significantly influenced their activity.
  • Antimicrobial Properties : Research has shown that triazole derivatives possess potent antibacterial effects against resistant strains of bacteria such as MRSA.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-11-19-18-22(20-11)17(23)16(27-18)15(21-6-8-26-9-7-21)12-4-5-13(24-2)14(10-12)25-3/h4-5,10,15,23H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVMITCWFNYDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.